8-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline
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Overview
Description
8-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline is an intricate organic compound possessing both a quinoline core and a piperidine structure, linked via a sulfonyl group. This compound finds relevance in various scientific applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 8-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline typically involves the following steps:
Formation of the Cyclopropylpyridazine Moiety: : Initiated through cyclopropanation of pyridazine derivatives under controlled conditions.
Piperidine Coupling: : The resulting intermediate is coupled with a piperidine derivative using amination reactions.
Final Assembly: : The quinoline structure is coupled to the sulfonated piperidine intermediate through nucleophilic substitution reactions.
Industrial Production Methods: : Industrial-scale synthesis may employ continuous flow reactors for each step to ensure precise control over reaction conditions, enhancing yield and purity. Catalysts and optimized solvents are selected to facilitate each reaction step efficiently.
Types of Reactions
Oxidation: : The compound can undergo oxidative cleavage under the influence of strong oxidizing agents, breaking down the cyclopropyl or piperidine rings.
Reduction: : Selective reduction can modify the quinoline core or the sulfonyl group, altering biological activity.
Substitution: : Halogen or alkyl substitution reactions can occur on the quinoline ring, modifying its electronic properties.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reactions often use reagents like alkyl halides or sulfonyl chlorides.
Major Products Formed: : The reactions typically yield modified analogs with variations in biological activity or physical properties, valuable for medicinal chemistry studies.
Scientific Research Applications
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex organic molecules, especially in the design of drugs or agrochemicals. Biology : Studies have investigated its potential as a therapeutic agent due to its interaction with biological targets. Medicine : Exhibits potential pharmaceutical applications, particularly in anti-inflammatory, antiviral, or anticancer research. Industry : Useful in material science for designing new polymers or as an additive for enhancing material properties.
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves:
Molecular Targets: : Binding to specific enzymes or receptors, influencing biological pathways.
Pathways: : Modulation of signal transduction pathways or inhibition of particular enzymatic processes. For instance, if it acts as an inhibitor, it might prevent the activation of an enzyme by mimicking the natural substrate and blocking the active site.
Similar Compounds
8-[(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline: : Differing by a methyl group, affecting its reactivity and biological activity.
8-[(4-{[(6-Phenylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline: : The presence of a phenyl group changes its interaction with biological targets.
Uniqueness: : 8-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline is unique due to its cyclopropyl ring, influencing its three-dimensional structure and interaction with biological systems, providing distinct pharmacokinetic properties.
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Properties
IUPAC Name |
8-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c27-30(28,20-5-1-3-18-4-2-12-23-22(18)20)26-13-10-16(11-14-26)15-29-21-9-8-19(24-25-21)17-6-7-17/h1-5,8-9,12,16-17H,6-7,10-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJKRJMGZZQGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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